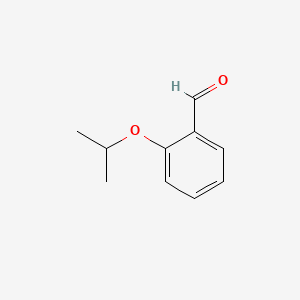

2-Isopropoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69073. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJVNPRHHLLANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290511 | |

| Record name | 2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-58-0 | |

| Record name | 22921-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPOXY-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxybenzaldehyde is an aromatic aldehyde that is emerging as a versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural features, namely the ortho-disposed isopropoxy and aldehyde functionalities on a benzene ring, offer a distinct combination of steric and electronic properties that can be strategically exploited for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its current and potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The presence of the isopropoxy group imparts a degree of lipophilicity to the molecule, rendering it soluble in a wide range of common organic solvents.[1]

Core Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number | 22921-58-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | ≥98% (typical commercial grade) | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) serves as the phenolic starting material and is reacted with an isopropyl halide.

Reaction Scheme

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isomeric isopropoxybenzaldehydes.[4][5]

Materials:

-

Salicylaldehyde

-

2-Bromopropane (or 2-iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq.) in anhydrous DMF or acetone.

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq.). If using sodium hydride (1.1 eq.), extreme caution must be exercised due to its reactivity with moisture and the evolution of hydrogen gas.

-

Addition of Alkylating Agent: Slowly add 2-bromopropane (1.2 - 1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a gentle reflux (for acetone) or to approximately 80 °C (for DMF) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If potassium carbonate was used, filter the mixture to remove the inorganic salts. If sodium hydride was used, carefully quench the reaction with a small amount of water or isopropanol before proceeding.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the final product as a colorless to pale yellow oil.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the isopropoxy group.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5 - 10.0 ppm.[6]

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.8 ppm, corresponding to the four protons on the benzene ring. The ortho and para protons to the aldehyde group will be the most deshielded.

-

Isopropyl Methine Proton (CH): A septet (or multiplet) in the region of δ 4.5 - 4.8 ppm, coupled to the six methyl protons.

-

Isopropyl Methyl Protons (CH₃): A doublet at approximately δ 1.3 - 1.4 ppm, corresponding to the six equivalent methyl protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically around δ 190 - 195 ppm.[1]

-

Aromatic Carbons (Ar-C): Multiple signals in the range of δ 110 - 160 ppm. The carbon bearing the isopropoxy group will be significantly shielded compared to the other oxygenated aromatic carbon.

-

Isopropyl Methine Carbon (CH): A signal around δ 70 - 75 ppm.

-

Isopropyl Methyl Carbons (CH₃): A signal in the aliphatic region, typically around δ 20 - 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl and ether functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1705 cm⁻¹.[7]

-

C-O Stretch (Ether): A strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[8]

-

Aldehyde C-H Stretch: Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.[7]

-

Sp² C-H Stretch (Aromatic): Weak to medium absorptions above 3000 cm⁻¹.

-

Sp³ C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a prominent molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern will be influenced by the presence of the aldehyde and isopropoxy groups.

-

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to [C₁₀H₁₂O₂]⁺.

-

Loss of a Hydrogen Radical (M-1): A peak at m/z = 163, resulting from the loss of the aldehydic hydrogen.

-

Loss of a Propylene Molecule (M-42): A significant peak at m/z = 122, corresponding to the loss of propene via a McLafferty-type rearrangement, leading to the formation of a salicylaldehyde radical cation.

-

Loss of an Isopropyl Radical (M-43): A peak at m/z = 121, resulting from the cleavage of the C-O bond of the ether.

-

Further Fragmentation: Subsequent fragmentation of the m/z = 121 ion can lead to the loss of CO (m/z = 93) and other characteristic aromatic fragments.

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, oxidation to carboxylic acids, and as an electrophile in condensation reactions. The 2-isopropoxy group in this compound can influence the pharmacokinetic and pharmacodynamic properties of a target molecule by modulating its lipophilicity, metabolic stability, and receptor binding interactions.

Role as a Pharmaceutical Intermediate

While specific, named drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, the core structure is related to that of many beta-blockers, a class of drugs widely used to manage cardiovascular diseases.[1][6] The general synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by reaction with an amine. This compound could potentially be a precursor to novel beta-blockers or other cardiovascular drugs through modification of the aldehyde group into the required ethanolamine side chain.

The following diagram illustrates a conceptual pathway for how this compound could be utilized in the synthesis of a beta-blocker-like scaffold.

Caption: Conceptual synthetic pathway from this compound to a beta-blocker scaffold.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is recommended to work in a well-ventilated area or a chemical fume hood.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical, chemical, and spectroscopic properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. While its direct application in the synthesis of currently marketed pharmaceuticals is not widely documented, its structural features make it a highly attractive building block for the discovery and development of novel therapeutic agents, particularly in the cardiovascular field. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.

- Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1, 48-52.

- PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.

-

PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved from [Link]

- PubMed. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 23(9), 1162-1170.

-

ResearchGate. (2015). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Retrieved from [Link]

-

Pharma Guideline. (n.d.). SAR of Beta Blockers. Retrieved from [Link]

- Google Patents. (2014). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.

- Nature. (2022). Repurposing drugs to treat cardiovascular disease in the era of precision medicine. Nature Reviews Cardiology, 19(9), 589-601.

- Royal Society of Chemistry. (2016). Electronic Supplementary Information. New Journal of Chemistry, 40, 8056-8063.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). 5 Tips Benzaldehyde IR Spectrum. Retrieved from [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. oiccpress.com [oiccpress.com]

- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-ISOPROPOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Isopropoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxybenzaldehyde is an aromatic organic compound that serves as a versatile intermediate and building block in synthetic chemistry. Characterized by a benzene ring substituted with an aldehyde group and an adjacent isopropoxy group, this compound's unique electronic and steric properties make it a valuable reagent in the synthesis of a wide array of more complex molecules. Its applications span various industries, including pharmaceuticals, fragrances, and agrochemicals.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, its reactivity profile, and its role in modern chemical research and development.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 2-(propan-2-yloxy)benzaldehyde, possesses the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[3] It is typically encountered as a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The presence of both a hydrogen bond acceptor (the ether oxygen) and a reactive aldehyde group on a stable aromatic scaffold underpins its utility in organic synthesis.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| CAS Number | 22921-58-0 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 257.3 °C at 760 mmHg | [4] |

| Density | 1.036 g/cm³ | [4] |

| Refractive Index (n_D) | 1.529 | [4] |

| Flash Point | 107.9 °C | [4] |

Synthesis of this compound

The most direct and widely utilized method for the preparation of this compound is the Williamson ether synthesis. This classical S_N2 reaction involves the O-alkylation of a phenol with an alkyl halide.[5] In this specific case, the phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide to form the desired ether linkage.

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

Salicylaldehyde

-

2-Bromopropane (or 2-Iodopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable volume of anhydrous acetone or DMF to create a stirrable slurry (approx. 0.5 M concentration of salicylaldehyde).

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at an elevated temperature (for DMF, 60-80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed (typically 4-12 hours).

-

Work-up (Quenching and Extraction):

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide byproduct, washing the filter cake with a small amount of acetone or the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its aldehyde functional group, making it a valuable precursor for a variety of chemical transformations.

Caption: Common reactions of the aldehyde group in this compound.

In the context of drug discovery and development, substituted benzaldehydes are crucial intermediates.[6] They serve as foundational scaffolds for building more complex active pharmaceutical ingredients (APIs).[6] The aldehyde provides a reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, essential for assembling the core structures of many therapeutic agents.

While specific blockbuster drugs directly derived from this compound are not prominently documented, its utility lies in its role as a versatile building block.[2] Medicinal chemists can employ it in the synthesis of compound libraries for screening against various biological targets. The isopropoxy group can influence the pharmacokinetic properties of a final compound, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

Analytical Characterization

Quality control and characterization of this compound are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift (δ 9.5-10.5 ppm). The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The aromatic protons will appear in the δ 6.8-7.8 ppm region, with splitting patterns dictated by their substitution.

-

¹³C NMR: The carbon spectrum will feature a distinctive peak for the aldehyde carbonyl carbon around δ 190 ppm. The carbons of the isopropyl group and the aromatic ring will appear in their respective characteristic regions.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-O stretching for the ether and C-H stretching for the aromatic and aliphatic groups will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 164.

-

Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of the compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its aldehyde group make it an important building block for researchers in academia and industry. For drug development professionals, it represents a readily available scaffold for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

-

2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). BenchChem. Retrieved January 11, 2026, from an article discussing the role of substituted benzaldehydes in pharmaceutical synthesis.

Sources

- 1. CAS 22921-58-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-ISO-PROPOXYBENZALDEHYDE | 22921-58-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 22921-58-0 [chemnet.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 22921-58-0 [sigmaaldrich.com]

2-Isopropoxybenzaldehyde structure and IUPAC name

An In-depth Technical Guide to 2-Isopropoxybenzaldehyde: Structure, Synthesis, and Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a valuable aromatic aldehyde intermediate in the fields of pharmaceutical development, fragrance synthesis, and materials science. We will delve into its structural and nomenclatural details, explore robust synthetic methodologies with an emphasis on the underlying chemical principles, and outline rigorous characterization protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.

Molecular Structure and Nomenclature

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde group (-CHO) and an isopropoxy group (-OCH(CH₃)₂) at the ortho (1 and 2) positions.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(propan-2-yloxy)benzaldehyde .[1]

Common synonyms and identifiers include:

-

o-Isopropoxybenzaldehyde

-

Salicylaldehyde isopropyl ether

Chemical Structure and Properties

The core structure consists of a benzaldehyde scaffold with the bulky isopropoxy group positioned adjacent to the formyl group. This steric arrangement can influence the reactivity of the aldehyde and the conformational preferences of the molecule.

Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is critical for the overall success of the synthesis.

Materials and Reagents:

-

Salicylaldehyde (1.0 equiv)

-

2-Bromopropane (1.2-1.5 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5-3.0 equiv)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde, acetonitrile (to make a ~0.15 M solution), and powdered anhydrous potassium carbonate.

-

Base Activation: Stir the suspension vigorously at room temperature for 15-20 minutes. The formation of the potassium phenoxide salt is often indicated by a color change to yellow.

-

Alkylating Agent Addition: Add 2-bromopropane to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for MeCN, ~82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of salicylaldehyde.

-

Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate.

-

Workup - Extraction: Combine the filtrate and washings. Remove the bulk of the solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing: Combine the organic extracts and wash sequentially with 1M NaOH (to remove any unreacted salicylaldehyde), water, and finally, saturated brine solution. The brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: For high purity, the resulting oil should be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represents the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5 | Singlet (s) | 1H | Aldehyde proton (-H O) |

| ~7.8 | Doublet of doublets (dd) | 1H | Aromatic proton (Ar-H ) ortho to -CHO |

| ~7.5 | Triplet of doublets (td) | 1H | Aromatic proton (Ar-H ) para to -CHO |

| ~7.0 | Multiplet (m) | 2H | Remaining two Aromatic protons (Ar-H ) |

| ~4.7 | Septet (sept) | 1H | Isopropyl methine proton (-OCH (CH₃)₂) |

| ~1.4 | Doublet (d) | 6H | Isopropyl methyl protons (-OCH(CH₃ )₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [4] Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2980-2930 | Medium | C-H stretch (sp³ - isopropyl) |

| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |

| ~1690-1680 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected MS Fragmentation:

-

Molecular Ion (M⁺): The primary peak corresponding to the intact molecule will be observed at m/z = 164. [1][3]* Key Fragments:

-

m/z 121: Loss of the isopropyl group (•CH(CH₃)₂), leaving the 2-hydroxybenzaldehyde radical cation.

-

m/z 149: Loss of a methyl group (•CH₃).

-

m/z 77: Phenyl cation ([C₆H₅]⁺), a common fragment in aromatic compounds. [5]

-

Reactivity and Applications

This compound serves as a versatile intermediate. The aldehyde functional group can undergo a wide range of reactions, including:

-

Oxidation to 2-isopropoxybenzoic acid.

-

Reduction to 2-isopropoxybenzyl alcohol.

-

Reductive amination to form various secondary and tertiary amines.

-

Wittig reaction to form substituted styrenes.

-

Condensation reactions (e.g., Knoevenagel, aldol) to form more complex molecular scaffolds.

Its utility in drug development often stems from its role as a precursor for synthesizing larger, more complex molecules with potential biological activity. The isopropoxy group can serve to increase lipophilicity or to sterically influence subsequent reactions at the ortho position.

Safety and Handling

This compound is classified as an irritant. It may cause skin and serious eye irritation. [1][6]* Handling: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Stability: The compound is stable under normal laboratory conditions. [6]Avoid strong oxidizing agents.

References

-

PubChem. 2-(Propan-2-yloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

SpectraBase. This compound. Wiley-VCH. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]

Sources

- 1. 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 22921-58-0: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to the Safe Handling of 2-Isopropoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Isopropoxybenzaldehyde (CAS No. 22921-58-0), tailored for researchers and professionals in drug development and chemical synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal links between the compound's chemical properties and the requisite safety measures, ensuring a proactive and informed approach to laboratory safety.

Chemical Identity and Physicochemical Profile

This compound is an aromatic aldehyde, presenting as a colorless to pale yellow liquid or a solid, and is utilized in organic synthesis, particularly in the creation of pharmaceuticals and fragrances.[1][2] Its molecular structure, featuring an aldehyde group and an isopropoxy group on a benzene ring, dictates its reactivity and safety profile.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22921-58-0 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 257.3°C at 760 mmHg | [5] |

| Density | 1.036 g/cm³ | [5] |

| Flash Point | 107.9°C | [5] |

| Solubility | Generally soluble in organic solvents | [2] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are related to its irritant properties.[3][4] The "Warning" signal word is a key indicator of its potential to cause moderate harm upon exposure.[3][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

The aldehyde functional group can react with biological nucleophiles, such as amino acids in proteins, which is a key mechanistic reason for its irritant effects on the skin, eyes, and respiratory system. The potential for skin sensitization, while not universally reported by all suppliers, suggests a risk of developing an allergic response upon repeated contact.[1][4]

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Protection

The most effective way to mitigate risks associated with this compound is to implement a hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is mandatory to prevent the inhalation of vapors, especially given its classification for respiratory irritation (H335).[6][7]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[3][7] Immediate flushing is the most critical first aid step for eye and skin contact.[8]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the identified hazards of skin and eye irritation.

-

Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA's eye and face protection regulations (29 CFR 1910.133) are required.[3][7]

-

Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3][7] Given that no specific breakthrough time data is readily available, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to check with the glove manufacturer for compatibility.

-

Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to protect the skin.[3]

-

Respiratory Protection: Under normal laboratory use with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[9] However, in cases of large spills or inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[3]

Safe Handling, Storage, and Disposal Protocols

Handling Protocol

-

Pre-Handling:

-

Read and understand the Safety Data Sheet.

-

Ensure the work area is clean and uncluttered.

-

Verify that a chemical fume hood, safety shower, and eyewash station are operational and accessible.

-

Don the appropriate PPE as specified in Section 3.2.

-

-

Handling:

-

Post-Handling:

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

Disposal

Dispose of waste in accordance with all local, state, and federal regulations.[9][10] Do not dispose of it down the drain or into the environment.[6] Unused material and its container should be managed by an approved waste disposal facility.[9][10]

Emergency Procedures: A Step-by-Step Response

In the event of an emergency, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Caption: Decision workflow for emergency response.

First Aid Measures

The immediate response to exposure is critical to minimizing harm. The guiding principle is immediate and thorough decontamination.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][8][11][12] Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[3][9] If skin irritation persists, call a physician.[3]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][11] Get medical attention if symptoms occur.[3]

-

Ingestion: Do not induce vomiting.[6][7] Clean the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.[6]

Self-Protection of the First Aider: Ensure you are not exposed to the chemical. Wear appropriate PPE and be aware of the material involved to prevent the spread of contamination.[3][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][3]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2][3]

-

Advice for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2][3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[3] Evacuate unnecessary personnel. Wear the prescribed personal protective equipment.[3][6]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6]

-

Containment and Cleanup:

-

For liquid spills, soak up with an inert absorbent material such as sand, earth, or vermiculite.[3][7]

-

For solid spills, sweep up and place into a suitable, closed container for disposal.[6]

-

Do not use combustible materials like sawdust for cleanup.[10]

-

After cleanup, ventilate and wash the spill area.

-

Toxicological and Ecological Information

Toxicological Profile

-

Acute Toxicity: No specific acute toxicity data (e.g., LD50) is available for this compound.[3][9] The primary health effects are irritation to the skin, eyes, and respiratory system upon single exposure.[3][9]

-

Chronic Toxicity: No data is available regarding the carcinogenic, mutagenic, or reproductive effects of this compound.[3][9]

-

Endocrine Disruption: This product is not known or suspected to be an endocrine disruptor.[3][9]

Ecological Information

There is limited information available on the environmental impact of this compound.

-

Environmental Hazards: It is not classified as hazardous to the environment.[3][9]

-

Mobility in Soil: No information is available.[3]

-

PBT and vPvB Assessment: No data is available for assessment.[3]

Conclusion

While this compound is a valuable reagent in chemical synthesis, its potential to cause significant irritation to the skin, eyes, and respiratory system necessitates a diligent and informed approach to safety. By understanding the rationale behind safety protocols—from the mandatory use of fume hoods to the specific steps in emergency first aid—researchers can effectively mitigate risks. Adherence to the hierarchy of controls, proper use of PPE, and preparedness for emergency situations are paramount to ensuring a safe laboratory environment.

References

-

2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. PubChem. [Link]

-

Qualitative Tier 2 Assessment - Benzaldehyde. Santos. [Link]

-

Material Safety Data Sheet - 4-Isopropoxybenzaldehyde. Cole-Parmer. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

-

BENZALDEHYDE Safety Data Sheet. Techno PharmChem. [Link]

-

4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. PubChem. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 22921-58-0: this compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.pt [fishersci.pt]

- 4. 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22921-58-0 [chemnet.com]

- 6. aksci.com [aksci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

1H NMR spectrum of 2-Isopropoxybenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropoxybenzaldehyde

Foreword: Beyond the Spectrum

In modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. The ¹H NMR spectrum, in particular, offers a detailed narrative of a molecule's hydrogen framework. This guide moves beyond a simple recitation of peaks and chemical shifts for this compound (C₁₀H₁₂O₂). Instead, we will dissect the spectrum with a focus on the underlying principles, providing not just the 'what' but the 'why'. We will explore how the electronic and steric interplay between the ortho-positioned aldehyde and isopropoxy substituents dictates the precise magnetic environment of each proton. This document is designed for the practicing researcher, offering a blend of theoretical prediction, practical acquisition protocols, and advanced interpretative insights.

Molecular Architecture and Predicted Spectral Features

This compound presents a fascinating case of an ortho-disubstituted aromatic system. The molecule comprises three distinct proton environments: the aldehydic proton, the aromatic protons on the benzene ring, and the protons of the isopropoxy substituent. The electron-withdrawing nature of the aldehyde group and the electron-donating, sterically bulky isopropoxy group create a unique electronic landscape that is directly reflected in the ¹H NMR spectrum.

Structural Diagram and Proton Numbering

To facilitate a clear discussion, the protons of this compound are numbered as follows:

Caption: Molecular structure of this compound with proton numbering.

Detailed Spectral Analysis and Prediction

The predicted ¹H NMR spectrum can be deconstructed into three key regions. The analysis below assumes a standard deuterated solvent such as chloroform-d (CDCl₃).

-

Aldehyde Proton (H¹): The proton attached to the carbonyl carbon is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet at a chemical shift (δ) of approximately 10.0-10.5 ppm .[1][2][3] Its singlet multiplicity arises from the absence of adjacent protons within a three-bond coupling distance.

-

Aromatic Protons (H³-H⁶): This region, typically between 6.8-7.9 ppm , will be the most complex. The four aromatic protons are chemically non-equivalent and will exhibit spin-spin coupling.

-

H⁶: This proton is ortho to the electron-withdrawing aldehyde group and will be the most downfield of the aromatic signals, likely around 7.8-7.9 ppm . It will be coupled to H⁵ (ortho coupling, J ≈ 7-9 Hz) and H⁴ (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) .

-

H⁴: This proton is para to the aldehyde and ortho to H³ and H⁵. It will likely resonate around 7.5-7.6 ppm . It will be coupled to H³ and H⁵ (ortho couplings, J ≈ 7-9 Hz) and H⁶ (meta coupling, J ≈ 2-3 Hz), resulting in a complex multiplet, likely a triplet of doublets (td) or ddd .

-

H³: This proton is ortho to the electron-donating isopropoxy group, which will shield it relative to the other aromatic protons. It is expected to appear upfield, around 6.9-7.1 ppm . It will be coupled to H⁴ (ortho coupling, J ≈ 7-9 Hz) and H⁵ (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) .

-

H⁵: This proton is meta to both substituents. Its chemical shift will be intermediate, around 7.0-7.2 ppm . It will be coupled to H⁶ and H⁴ (ortho couplings, J ≈ 7-9 Hz) and H³ (meta coupling, J ≈ 2-3 Hz), appearing as a triplet of doublets (td) or a complex multiplet.

-

-

Isopropoxy Protons (H⁷, H⁸):

-

Methine Proton (H⁷): The single proton on the tertiary carbon is adjacent to six equivalent methyl protons (H⁸). According to the n+1 rule, its signal will be split into a septet (or multiplet). Due to the deshielding effect of the adjacent oxygen atom, it is expected to appear around 4.6-4.8 ppm .

-

Methyl Protons (H⁸): The six protons of the two equivalent methyl groups are adjacent to the single methine proton (H⁷). Their signal will be split into a doublet . These protons are further from the electronegative oxygen and the aromatic ring, so they will be the most upfield signals in the spectrum, appearing around 1.3-1.5 ppm . The integration of this signal will be 6H.

-

Predicted Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H¹ (Aldehyde) | 10.0 - 10.5 | s (singlet) | 1H | N/A |

| H⁶ | 7.8 - 7.9 | dd (doublet of doublets) | 1H | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

| H⁴ | 7.5 - 7.6 | td (triplet of doublets) | 1H | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

| H⁵ | 7.0 - 7.2 | td (triplet of doublets) | 1H | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

| H³ | 6.9 - 7.1 | dd (doublet of doublets) | 1H | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

| H⁷ (Isopropoxy CH) | 4.6 - 4.8 | sept (septet) | 1H | J ≈ 6-7 |

| H⁸ (Isopropoxy CH₃) | 1.3 - 1.5 | d (doublet) | 6H | J ≈ 6-7 |

Visualizing Spin-Spin Coupling

The through-bond scalar couplings (J-couplings) are critical for structural assignment. The diagram below illustrates the key coupling relationships in this compound.

Caption: J-coupling relationships in this compound.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to instrument operation. The following protocol is a self-validating system designed for reproducibility and accuracy.

Causality in Experimental Choices

-

Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals. Using a deuterated solvent is mandatory to avoid a massive, overwhelming solvent signal in the ¹H spectrum.[1]

-

Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is optimal.[4] This ensures a strong enough signal-to-noise ratio (S/N) without causing issues of line broadening or aggregation that can occur at higher concentrations.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm).[1] Its protons are chemically inert and highly shielded, producing a sharp singlet that does not overlap with most analyte signals, providing a reliable reference point for chemical shifts.

-

Shimming: This is the most critical step for achieving high resolution. Shimming homogenizes the magnetic field (B₀) across the sample volume.[4][5] Poor shimming leads to broad, distorted peaks, obscuring fine coupling details and making accurate integration impossible.

Step-by-Step Acquisition Workflow

-

Sample Preparation:

-

Accurately weigh 15 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4-5 cm.

-

Cap the NMR tube securely and wipe the outside clean with a lint-free tissue.[4]

-

-

Instrument Setup & Locking:

-

Insert the NMR tube into a spinner turbine, adjusting the depth using the sample gauge.

-

Eject the previous sample from the magnet and carefully place your sample into the sample holder or auto-sampler.

-

In the acquisition software (e.g., TopSpin), create a new dataset with an appropriate name and experiment number.[6]

-

Load a standard proton parameter set (PROTON).

-

Initiate the lock command, selecting CDCl3 from the solvent list. The instrument will automatically adjust the field frequency to the deuterium signal of the solvent, ensuring field stability during the experiment.[6]

-

-

Shimming:

-

Load a standard, reliable shim file (rsh ).[6]

-

Use an automated shimming routine (e.g., topshim) for initial optimization.[4][7] This process adjusts the currents in the shim coils to maximize the homogeneity of the magnetic field.

-

Manually adjust the Z1 and Z2 shims to fine-tune the shape and symmetry of the lock signal, aiming for maximum height and minimal width.[6]

-

-

Acquisition:

-

Set the receiver gain automatically (rga).[6]

-

Set the number of scans (ns) to 16. This is usually sufficient for a sample of this concentration to achieve excellent S/N.

-

Set the relaxation delay (d1) to 2 seconds. This allows for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.

-

Type zg to start the acquisition.[6]

-

-

Data Processing:

-

Once the acquisition is complete, the Free Induction Decay (FID) is automatically Fourier transformed. If not, type efp.[6]

-

Perform automatic phase correction (apk). Manually adjust the zero-order (phc0) and first-order (phc1) phase correction if necessary to ensure all peaks are in pure absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. Set the integration of one of the 1H signals (e.g., the aldehyde proton) to 1.0. The other integrals should correspond to the number of protons for each signal.

-

Pick the peaks to generate a list of their chemical shifts.

-

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Advanced Considerations and Mechanistic Insights

Solvent-Induced Chemical Shifts

While CDCl₃ is a relatively inert solvent, using an aromatic solvent like benzene-d₆ can provide additional structural information. Benzene molecules tend to form "collisional complexes" with solute molecules, associating with electron-deficient sites.[8] For this compound, the benzene solvent would likely associate with the partially positive aldehyde proton and the face of the aromatic ring. This association leads to significant upfield shifts (ASIS - Aromatic Solvent-Induced Shifts) for protons located in the shielding cone of the benzene ring. Protons near the isopropoxy group and H³ might show a pronounced upfield shift, which can be a powerful tool for confirming assignments.

Through-Space Interactions (NOE)

The ortho-positioning of the bulky isopropoxy group and the aldehyde group forces a specific conformation. There is a high probability of spatial proximity between the isopropoxy protons (specifically H⁷) and the adjacent aromatic proton (H³). This can be confirmed using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Irradiation of the H⁷ signal should result in a cross-peak to the H³ signal, providing unambiguous proof of their spatial relationship.

Confirmation with 2D NMR

To definitively assign the complex aromatic signals and their coupling partners, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable. In a COSY spectrum, off-diagonal cross-peaks connect protons that are scalar-coupled. We would expect to see correlations between:

-

H⁶ and H⁵

-

H⁵ and H⁴

-

H⁴ and H³

-

H⁷ and H⁸

This provides an irrefutable map of the proton connectivity within the molecule, validating the assignments made from the 1D spectrum.

References

-

PSU NMR Facility. Acquiring 1H NMR spectrum (Quick instructions for Topspin). PennState University. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. GGC School of Science and Technology. [Link]

-

University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Department of Chemistry. [Link]

-

Weinberger, M. A., et al. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]

-

R-NMR. SOP data acquisition. R-NMR Infrastructure. [Link]

-

Brown, W. P. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

-

Brainly. NMR Analysis of Benzaldehyde. brainly.com. [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. CH 421-422-423. [Link]

-

University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 6. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

-

ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. brainly.com [brainly.com]

- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. r-nmr.eu [r-nmr.eu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2-Isopropoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-isopropoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the predicted chemical shifts, the rationale behind their assignments, a standardized experimental protocol for data acquisition, and the influence of molecular structure on the spectral output.

Introduction: The Structural Significance of this compound

This compound, a disubstituted aromatic aldehyde, presents an interesting case for ¹³C NMR analysis. The interplay between the electron-withdrawing aldehyde group and the electron-donating isopropoxy group creates a distinct electronic environment around the benzene ring, leading to a unique and predictable ¹³C NMR spectrum. Understanding these spectral nuances is paramount for confirming molecular identity, assessing purity, and gaining insights into the electronic architecture of the molecule, which are critical aspects in synthetic chemistry and drug discovery pipelines.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum of this compound is not readily accessible, we can confidently predict the chemical shifts based on established substituent effects and data from analogous compounds such as benzaldehyde and 2-methoxybenzaldehyde. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, is summarized below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | ~191 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. This region is characteristic of aldehydes.[1][2] |

| C2 (ipso-OR) | ~158 | This carbon is directly attached to the electronegative oxygen of the isopropoxy group, causing a strong deshielding effect and shifting it significantly downfield. |

| C6 | ~135 | The ortho position relative to the aldehyde and meta to the isopropoxy group experiences deshielding from the aldehyde's anisotropic effect. |

| C4 | ~133 | The para position relative to the isopropoxy group and meta to the aldehyde group. |

| C1 (ipso-CHO) | ~128 | The ipso-carbon attached to the aldehyde group. |

| C5 | ~121 | This carbon is ortho to the isopropoxy group and meta to the aldehyde, experiencing some shielding. |

| C3 | ~114 | The ortho position to the electron-donating isopropoxy group and meta to the aldehyde group experiences the most significant shielding effect. |

| CH (Isopropoxy) | ~71 | The methine carbon of the isopropoxy group is attached to an oxygen atom, resulting in a downfield shift. |

| CH₃ (Isopropoxy) | ~22 | The two equivalent methyl carbons of the isopropoxy group are in a typical aliphatic region. |

Elucidation of the ¹³C NMR Spectrum: A Mechanistic Perspective

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom within the this compound molecule. The two substituents on the benzene ring, the aldehyde (-CHO) and the isopropoxy (-OCH(CH₃)₂), exert opposing electronic effects that govern the shielding and deshielding of the aromatic carbons.

-

The Aldehyde Group (-CHO): As an electron-withdrawing group, the aldehyde functionality deshields the ortho and para positions through resonance and inductive effects. This results in a downfield shift for the carbons at these positions. The carbonyl carbon itself is highly deshielded, appearing at the lowest field in the spectrum.[1]

-

The Isopropoxy Group (-OCH(CH₃)₂): Conversely, the isopropoxy group is an electron-donating group. The lone pairs on the oxygen atom participate in resonance with the aromatic ring, increasing the electron density at the ortho and para positions. This increased electron density leads to greater shielding and an upfield shift for these carbons.

The final observed (or in this case, predicted) chemical shifts are a net result of these competing effects.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

- Weigh approximately 20-30 mg of this compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, as solvent effects can influence chemical shifts.[3][4] CDCl₃ is a common choice for its good solubilizing power and relatively unobtrusive signal.[1]

- Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a spectrometer with a minimum field strength of 100 MHz for ¹³C NMR.

- Tune and match the probe for the ¹³C frequency.

- Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

- Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Acquisition Time (AQ): ~1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, although it increases the experiment time.

- Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

- Spectral Width (SW): 0-220 ppm to encompass the full range of expected chemical shifts.[5][6]

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the spectrum to obtain pure absorption lineshapes.

- Baseline correct the spectrum.

- Reference the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate the peaks (note: integration in ¹³C NMR is not typically quantitative without specific experimental setups).

- Perform peak picking to identify the chemical shifts.

Visualizing the Molecular Structure and Logic

To aid in the understanding of the ¹³C NMR assignments, the following diagrams illustrate the molecular structure with numbered carbons and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Experimental and analytical workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information for its structural verification. By understanding the fundamental principles of substituent effects on aromatic systems, a detailed and accurate prediction of the spectrum can be made. This technical guide offers a robust framework for both the prediction of ¹³C NMR data and the experimental methodology required for its acquisition and interpretation. For researchers in synthetic and medicinal chemistry, a thorough grasp of these spectroscopic techniques is indispensable for advancing their scientific endeavors.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

- Cavaleiro, J. A. S. (n.d.).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

- (2019).

-

ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem. Retrieved from [Link]

- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018).

-

National Center for Biotechnology Information. (n.d.). 4-Isopropoxybenzaldehyde. PubChem. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- American Chemical Society. (n.d.).

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- (n.d.). 13-C NMR Chemical Shift Table.pdf.

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Infrared Spectrum of 2-Isopropoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-isopropoxybenzaldehyde (CAS 22921-58-0), a key aromatic aldehyde and ether intermediate in various synthetic applications.[1] For researchers, process chemists, and quality control analysts, IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for structural verification and purity assessment. This document elucidates the theoretical underpinnings of the molecule's vibrational modes, presents a predictive analysis of its key spectral features, details a robust experimental protocol for data acquisition using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and offers a framework for accurate spectral interpretation. By explaining the causality behind spectral features and experimental choices, this guide equips scientists with the expertise to confidently characterize this compound and related structures.

Introduction: The Molecular Architecture and Analytical Imperative

This compound is a bi-functional organic molecule characterized by a benzene ring substituted at the ortho- (1,2-) positions with an aldehyde (-CHO) group and an isopropoxy (-O-CH(CH₃)₂) group.[1] This unique arrangement of an aromatic aldehyde conjugated with a phenyl alkyl ether dictates its chemical reactivity and, consequentially, its vibrational signature in infrared spectroscopy.

Infrared spectroscopy is an indispensable first-line analytical technique. Its power lies in its ability to probe the vibrational energies of specific covalent bonds within a molecule.[2] Each functional group possesses characteristic vibrational frequencies (stretching, bending, scissoring, rocking), which absorb IR radiation at specific wavenumbers, producing a unique spectral "fingerprint."[2][3] For a molecule like this compound, IR spectroscopy provides a direct and reliable method to confirm the simultaneous presence of the aldehyde, ether, and substituted aromatic moieties, thereby validating its chemical identity.

Theoretical Principles: Correlating Structure with Vibrational Spectroscopy

The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. Understanding these individual contributions is fundamental to a complete spectral assignment. The primary IR-active functional groups and their expected vibrational characteristics are outlined below.

-

Aromatic Aldehyde Group (Ar-CHO):

-

C=O Stretching: The carbonyl bond is highly polar, resulting in a very strong and sharp absorption band. In aromatic aldehydes, conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O bond compared to its aliphatic counterparts. This electronic effect lowers the vibrational frequency, causing the absorption to appear in the 1685-1710 cm⁻¹ range.[4]

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group is unique and gives rise to two characteristic, albeit weaker, absorption bands. These typically manifest as a Fermi doublet between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[5] The presence of the lower wavenumber band is a highly reliable indicator for an aldehyde, distinguishing it from a ketone.[4]

-

-

Phenyl Alkyl Ether Group (Ar-O-R):

-

Asymmetric C-O-C Stretching: Phenyl alkyl ethers display a strong, characteristic absorption corresponding to the asymmetric stretching of the C-O-C linkage. This band is typically observed around 1250 cm⁻¹.[6][7][8]

-

Symmetric C-O-C Stretching: A second strong absorption, corresponding to the symmetric C-O-C stretch, is also expected, generally appearing in the 1050 to 1150 cm⁻¹ region.[6][7][8] The presence of these two distinct bands is a strong indicator of the ether functionality.

-

-

Substituted Benzene Ring:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring consistently appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5][9]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of medium-intensity peaks in the 1450-1600 cm⁻¹ region.[5]

-

-

Isopropyl Group (-CH(CH₃)₂):

-

Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the isopropyl group will produce strong absorption bands at wavenumbers just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C-H Bending: The gem-dimethyl structure of the isopropyl group results in a characteristic C-H bending vibration that often appears as a doublet, with two medium-intensity peaks of similar magnitude around 1370-1385 cm⁻¹.

-

The diagram below illustrates the mapping of these functional groups to their primary IR absorption regions.

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation and Validation

When analyzing the experimentally obtained spectrum of this compound, the primary validation checkpoints are the prominent bands corresponding to the key functional groups.

-

Confirm the Carbonyl: Look for the strongest, sharpest band in the spectrum, expected around 1705 cm⁻¹. Its high intensity and characteristic position are primary identifiers. [4]2. Confirm the Aldehyde: Locate the pair of weaker C-H stretching bands around 2750 cm⁻¹ and 2850 cm⁻¹. The presence of these, particularly the lower frequency one, in conjunction with the C=O peak, confirms the aldehyde functionality. [5][9]3. Confirm the Ether: Identify the two strong C-O stretching bands. The asymmetric stretch around 1250 cm⁻¹ and the symmetric stretch around 1050 cm⁻¹ are definitive evidence of the phenyl alkyl ether linkage. [6][8]4. Confirm Aromatic and Aliphatic C-H: Verify the split in the C-H stretching region. A series of weaker peaks should be present just above 3000 cm⁻¹ (aromatic), and a much stronger set of absorptions should be present just below 3000 cm⁻¹ (aliphatic).

-

Fingerprint Region Analysis: The complex pattern of bands below 1500 cm⁻¹, known as the fingerprint region, provides a holistic confirmation of the molecule's identity. [5]This region should contain the C=C ring stretches, the isopropyl C-H bending doublet, and the strong ether C-O bands. While individual assignment can be complex, the overall pattern should be unique and reproducible for the compound.

Conclusion

The infrared spectrum of this compound is rich with distinct and assignable features that allow for unambiguous structural confirmation. By systematically identifying the characteristic vibrational bands of the aromatic aldehyde, phenyl alkyl ether, and substituted benzene ring moieties, researchers can rapidly and confidently validate the identity and integrity of this important chemical compound. The ATR-FTIR methodology presented herein provides a reliable, efficient, and robust workflow for obtaining high-quality spectral data, forming a critical component of the analytical toolkit for professionals in chemical synthesis and drug development.

References

- Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adapt

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (URL: [Link])

-

Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. (URL: [Link])

-

18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (URL: [Link])

-

18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax. (URL: [Link])

-

The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (URL: [Link])

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). - ResearchGate. (URL: [Link])

-

Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. (URL: [Link])

-

Guide to FT-IR Spectroscopy - Bruker. (URL: [Link])

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (URL: [Link])

-